molecular formula C22H32O3 B13408171 6beta-Medroxyprogesterone

6beta-Medroxyprogesterone

Cat. No.: B13408171
M. Wt: 344.5 g/mol
InChI Key: FRQMUZJSZHZSGN-RKIXBIESSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It is specifically a derivative of 17α-hydroxyprogesterone with a methyl group at the C6α position . This compound is closely related to medroxyprogesterone acetate, which is widely used in medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6beta-Medroxyprogesterone involves the methylation of 17α-hydroxyprogesterone at the C6α position. This process typically requires the use of methylating agents under controlled conditions to ensure the selective addition of the methyl group.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves multiple steps, including the purification of intermediates and the final product to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: 6beta-Medroxyprogesterone undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield this compound ketone, while reduction can produce this compound alcohol .

Scientific Research Applications

6beta-Medroxyprogesterone has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: 6beta-Medroxyprogesterone is unique due to its specific methylation at the C6α position, which imparts distinct pharmacological properties compared to other progestogens. This structural modification enhances its stability and potency as a progestogen .

Properties

Molecular Formula

C22H32O3

Molecular Weight

344.5 g/mol

IUPAC Name

(6R,8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-6,10,13-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H32O3/c1-13-11-16-17(20(3)8-5-15(24)12-19(13)20)6-9-21(4)18(16)7-10-22(21,25)14(2)23/h12-13,16-18,25H,5-11H2,1-4H3/t13-,16-,17+,18+,20-,21+,22+/m1/s1

InChI Key

FRQMUZJSZHZSGN-RKIXBIESSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)O)C)[C@@]4(C1=CC(=O)CC4)C

Canonical SMILES

CC1CC2C(CCC3(C2CCC3(C(=O)C)O)C)C4(C1=CC(=O)CC4)C

Origin of Product

United States

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